Product packaging for 4-(7-Aza-2-benzimidazolyl)thiobenzamide(Cat. No.:)

4-(7-Aza-2-benzimidazolyl)thiobenzamide

Cat. No.: B12634322
M. Wt: 254.31 g/mol
InChI Key: FTWIUMCKEATRDB-UHFFFAOYSA-N
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Description

4-(7-Aza-2-benzimidazolyl)thiobenzamide is a sophisticated bifunctional reagent designed for research and development, particularly in the synthesis of novel heterocyclic compounds. Its structure incorporates a thiobenzamide group and a 7-aza-benzimidazole moiety, making it a valuable precursor for constructing complex molecular architectures with potential biological activity. The thiobenzamide functional group is a key intermediate in biocatalytic and synthetic routes to 1,2,4-thiadiazoles, an important class of heterocycles in pharmaceutical and agricultural research . The 7-aza-benzimidazole component is a privileged scaffold in medicinal chemistry, frequently found in molecules with significant biological activity, such as enzyme inhibitors . This combination makes the compound exceptionally useful for generating diverse chemical libraries, especially through multicomponent reactions (MCRs), which are valuable for producing medicinally relevant rings with increased complexity and three-dimensionality . As a building block, it enables the exploration of new chemical space in drug discovery projects, particularly for targets where nitrogen-containing heterocycles are relevant. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N4S B12634322 4-(7-Aza-2-benzimidazolyl)thiobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N4S

Molecular Weight

254.31 g/mol

IUPAC Name

4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarbothioamide

InChI

InChI=1S/C13H10N4S/c14-11(18)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7H,(H2,14,18)(H,15,16,17)

InChI Key

FTWIUMCKEATRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C(=S)N

Origin of Product

United States

Thionation of the Nitrile Group:the Final Stage of the Synthesis Involves the Conversion of the Nitrile Group on the Benzene Ring to the Primary Thioamide. This Transformation is Commonly Achieved Using a Thionating Agent. Lawesson S Reagent is a Highly Effective and Widely Used Reagent for This Purpose.thieme Connect.comthieme Connect.comresearchgate.netthe Reaction Involves Heating the Nitrile Intermediate with Lawesson S Reagent in an Anhydrous Solvent Like Toluene or 1,2 Dimethoxyethane.thieme Connect.combeilstein Journals.orgalternatively, Other Methods Using Reagents Like Phosphorus Pentasulfide or Sodium Hydrosulfide Can Also Be Employed.researchgate.netorganic Chemistry.org

A summary of a plausible regioselective synthetic pathway is outlined in the table below.

StepReactantsReagents & ConditionsProduct
1 2,3-Diaminopyridine, Carbon DisulfideKOH, Ethanol, Reflux1H-Imidazo[4,5-b]pyridine-2-thiol
2 1H-Imidazo[4,5-b]pyridine-2-thiol, 4-FluorobenzonitrileK₂CO₃, DMF, Heat4-((1H-Imidazo[4,5-b]pyridin-2-yl)thio)benzonitrile
3 4-((1H-Imidazo[4,5-b]pyridin-2-yl)thio)benzonitrileLawesson's Reagent, Toluene, Reflux4-(7-Aza-2-benzimidazolyl)thiobenzamide

Catalyst Systems and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the use of efficient catalysts and the adoption of green chemistry principles to minimize environmental impact. eijppr.com These concepts are highly applicable to the synthesis of this compound, particularly in the C-S bond-forming step and the initial cyclization.

Catalyst Systems: The S-arylation step can be significantly enhanced through catalysis. While the reaction can proceed via uncatalyzed nucleophilic aromatic substitution, especially with activated aryl halides, transition metal catalysis offers broader substrate scope and milder reaction conditions. Copper-catalyzed Ullmann-type coupling reactions are particularly effective for forming C-S bonds. researchgate.netresearchgate.netasianpubs.org Systems employing copper(I) iodide (CuI) with a ligand such as L-proline or 1,10-phenanthroline can efficiently catalyze the coupling of thiols with aryl halides. researchgate.netbohrium.com These catalysts facilitate the reaction with less reactive aryl halides like aryl bromides or even chlorides, which are often more economical and readily available. researchgate.net Palladium-based catalysts are also used for C-S bond formation, though copper catalysis is often preferred for its lower cost. acs.org

Green Chemistry Approaches: Several green chemistry strategies can be integrated into the synthesis:

Alternative Solvents: The use of hazardous organic solvents like DMF can be replaced with greener alternatives. Water is an ideal green solvent, and phase-transfer catalysts or aqueous two-phase systems can be employed to facilitate reactions between sparingly soluble reactants. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating. eijppr.commdpi.com Both the initial cyclization to form the azabenzimidazole core and the subsequent S-arylation can be performed under microwave conditions.

Solid-Supported Catalysts: Employing solid-supported or heterogeneous catalysts, such as copper on a solid support, can simplify product purification, as the catalyst can be easily removed by filtration and potentially recycled. orgchemres.org This minimizes waste generated during workup.

The table below summarizes various catalytic and green chemistry approaches applicable to the synthesis.

ApproachReaction StepCatalyst/MethodAdvantages
Catalysis S-ArylationCuI / L-ProlineMild conditions, high yields, compatible with various functional groups. bohrium.com
Catalysis S-ArylationCuI / 1,10-PhenanthrolineEffective for coupling with aryl iodides, low catalyst loading. researchgate.net
Green Chemistry Cyclization & S-ArylationMicrowave IrradiationDrastically reduced reaction times, improved yields, energy efficiency. mdpi.com
Green Chemistry S-ArylationAqueous Two-Phase SystemAvoids volatile organic solvents, simplifies workup, environmentally benign. bohrium.com
Green Chemistry CyclizationAmmonium Chloride CatalystEconomical, viable, and environmentally friendly catalyst for condensation.

Purification and Characterization Techniques for Synthetic Intermediates and Final Compounds

Rigorous purification and unambiguous characterization are critical to ensure the identity and purity of the synthesized intermediates and the final product, this compound.

Purification Techniques: The purification strategy depends on the physical properties of the compound at each stage.

Filtration and Washing: Crude products that precipitate from the reaction mixture can be isolated by simple filtration. Subsequent washing with appropriate solvents (e.g., cold water, ethanol, or diethyl ether) is used to remove residual reagents and soluble impurities. nih.gov

Recrystallization: This is a standard technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes, leaving impurities in the mother liquor.

Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography is the most powerful purification tool. acs.org Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). nih.govgoogle.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). nih.govsemanticscholar.org

Characterization Techniques: A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most important techniques for structural elucidation. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. beilstein-journals.orgresearchgate.netnih.gov Advanced 2D NMR techniques like COSY and HMBC can be used to confirm complex structural assignments. nih.govnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio, providing definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, further confirming the elemental composition. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. Characteristic absorption bands for N-H (amine/imidazole), C=S (thioamide), and C≡N (nitrile intermediate) bonds would be expected and monitored throughout the synthesis. researchgate.netresearchgate.net

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the final compound, which serves as a final check of purity and empirical formula. researchgate.net

The following table details the expected characterization data for the target compound.

TechniqueInformation Obtained
¹H NMR Provides chemical shifts and coupling constants for protons on the azabenzimidazole and thiobenzamide (B147508) rings, confirming their structure and substitution pattern.
¹³C NMR Shows distinct signals for each carbon atom, including the characteristic downfield shift for the thioamide carbon (C=S). nih.gov
Mass Spec. Confirms the molecular weight of the final compound and key intermediates.
IR Spec. Identifies key functional groups, such as N-H stretching of the imidazole (B134444) and thioamide, and the C=S stretching vibration.
Elem. Analysis Confirms the elemental composition (C, H, N, S) of the purified final product.

Structure Activity Relationship Sar Studies of 4 7 Aza 2 Benzimidazolyl Thiobenzamide Derivatives

General Principles of SAR Analysis in Benzimidazole (B57391) Chemistry

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. SAR studies of benzimidazole derivatives have established several general principles that guide the design of new therapeutic agents.

The biological activity of benzimidazole compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. Key positions for modification that significantly influence activity are the N-1 position of the imidazole ring and the C-2, C-5, and C-6 positions of the benzimidazole scaffold.

N-1 Position: Substitution at the N-1 position can profoundly impact the compound's physical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. Alkylation or arylation at this position can orient other substituents toward specific binding pockets in a target protein, enhancing affinity and selectivity.

C-2 Position: The C-2 position is the most frequently substituted and is often critical for biological activity. A wide variety of groups, from simple alkyl or aryl moieties to more complex heterocyclic systems, have been introduced at this position. The substituent at C-2 often acts as a key recognition element, directing the molecule to its biological target. For instance, in many kinase inhibitors, the C-2 substituent extends into the ATP-binding site to form crucial hydrogen bonds and hydrophobic interactions.

C-5 and C-6 Positions: The benzene portion of the benzimidazole core also offers opportunities for modification. Substitutions at the C-5 and C-6 positions can modulate the electronic properties of the ring system, influencing its pKa and ability to participate in π-π stacking or hydrogen bonding interactions. Electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -NH₂) at these positions can fine-tune the molecule's interaction with its target and affect its metabolic stability.

The versatility of the benzimidazole nucleus allows for extensive structural modifications, facilitating the development of derivatives with enhanced potency and selectivity against various enzymes and receptors.

SAR Profiling of the 7-Aza-2-benzimidazolyl Core

The 7-Aza-2-benzimidazolyl core, also known as imidazo[4,5-b]pyridine, is a bioisostere of the traditional benzimidazole ring. In this scaffold, a nitrogen atom replaces a carbon atom in the six-membered ring. This substitution significantly alters the electronic distribution, hydrogen bonding capacity, and solubility of the core, offering a distinct advantage in drug design. This core's structural similarity to purines allows these derivatives to interact with a variety of biological targets, including protein kinases and polymerases. nih.govmdpi.com

SAR studies on the imidazo[4,5-b]pyridine scaffold have revealed that, similar to benzimidazoles, substitutions at various positions are critical for determining biological activity and selectivity.

Substitution at C-2: This position is paramount for activity. Typically, an aryl group at C-2 is essential for many biological activities, including antiproliferative and enzyme inhibitory effects. The nature of this aryl group and its substituents directly influences potency. For example, studies on 2-phenyl-imidazo[4,5-b]pyridine derivatives as α-glucosidase inhibitors showed that hydroxyl groups on the phenyl ring, particularly at the ortho and para positions, were crucial for high inhibitory potential. monash.edu

Substitution at C-6: The pyridine (B92270) part of the core can also be modified. Introducing a bromine atom at the C-6 position has been shown to markedly increase the antiproliferative activity of 2-phenyl-imidazo[4,5-b]pyridine derivatives against several cancer cell lines. mdpi.comnih.gov This suggests that a bulky, lipophilic, and electron-withdrawing group at this position is favorable for this specific activity.

Substitution at N-1 or N-3: N-alkylation provides another avenue for structural modification. Methylation of the imidazole nitrogen can influence activity and selectivity. In a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, N-methylated derivatives showed different, and in some cases improved, antiproliferative activity profiles compared to their N-unsubstituted counterparts. mdpi.com

The following table summarizes the antiproliferative activity of a series of 2,6-disubstituted imidazo[4,5-b]pyridines, illustrating the impact of substitutions on the core.

CompoundR1 (at N-1)R2 (at C-6 Phenyl)Antiproliferative Activity (IC50, µM) against Capan-1 Cells
1HH>100
2HOH1.87
3HOCH3>100
4CH3H4.75
5CH3OH1.45
6CH3OCH314.07

Data adapted from reference mdpi.com.

The data indicates that a hydroxyl group at the para-position of the C-6 phenyl ring (compounds 2 and 5) is highly beneficial for antiproliferative activity compared to an unsubstituted or methoxy-substituted ring. Furthermore, N-methylation (comparing compound 1 vs. 4, and 2 vs. 5) appears to generally enhance potency in this series. mdpi.com

Modifying the linker, for instance, by replacing the thioamide with an amide, can have profound effects. Amide-to-thioamide substitution is a common strategy in medicinal chemistry. nih.govnih.gov While they are considered bioisosteres, they have distinct properties. The thioamide group is more lipophilic and is a better hydrogen bond donor but a weaker acceptor compared to an amide. nih.gov This can alter how the molecule interacts with its target and affect its membrane permeability and metabolic stability. nih.gov In some instances, replacing a thioamide with an amide has been shown to completely abolish biological activity, indicating that the specific electronic and steric properties of the thioamide sulfur atom are essential for interaction with the biological target. nih.gov

SAR Profiling of the Thiobenzamide (B147508) Moiety

The thiobenzamide moiety serves as the second key pharmacophore. The SAR of this part of the molecule involves understanding the role of the benzene ring substitutions and the importance of the thioamide functionality itself.

Substituents on the benzene ring of the thiobenzamide moiety can significantly modulate the biological activity by altering the electronic properties, lipophilicity, and steric profile of the molecule. This can influence binding affinity to the target protein and pharmacokinetic properties.

Quantitative structure-activity relationship (QSAR) studies on thiobenzamides have provided general principles. For tuberculostatic activity, it has been shown that a strongly polarized C=S bond is necessary. Furthermore, the electronic nature of the substituents, as described by the Hammett constant, is critical; a positive value is often required to mitigate potential hepatotoxicity. Lipophilicity must also be carefully balanced, as excessive lipophilicity can lead to increased toxicity. nih.gov

While specific SAR data for thiobenzamide linked to an imidazo[4,5-b]pyridine core is limited, analogies can be drawn from related benzamide (B126) derivatives that act as enzyme inhibitors. For example, in a series of N-substituted benzamide histone deacetylase (HDAC) inhibitors, the substitution pattern on the phenyl ring was found to be critical.

Position of Substituent: The position of the substituent can be crucial. A substituent at the ortho (2-position) of the phenyl ring was found to be critical for the antiproliferative activity of certain benzamide derivatives. nih.gov

Electronic Effects: The electronic nature of the substituent plays a key role. In the same series, the introduction of a chlorine atom or a nitro group on the benzene ring was found to significantly decrease anti-proliferative activity, suggesting that strong electron-withdrawing groups may be detrimental in that specific context. nih.gov

The following table illustrates the SAR of an analogous series of benzamide derivatives, showing how substitutions on the benzene ring affect biological activity.

CompoundSubstituent on Benzamide RingAntiproliferative Activity (IC50, µM) against MCF-7 Cells
74-OCH315.6
82-Cl10.3
93-Cl24.5
104-Cl21.2
114-NO2>50

Data from an analogous series of N-(pyridin-2-yl)benzamide derivatives, adapted from reference nih.gov.

This data suggests that the position and electronic nature of substituents on the benzamide ring significantly impact activity. An ortho-chloro substituent (Compound 8) provided the highest potency in this series, while a para-nitro group (Compound 11) led to a loss of activity. nih.gov

The thioamide group (-C(S)NH-) is not merely a linker but an important functional group that contributes directly to the biological activity of the molecule. It serves as a bioisosteric replacement for the more common amide bond (-C(O)NH-), but it possesses unique physicochemical properties that can be leveraged in drug design.

Hydrogen Bonding: The thioamide N-H is a stronger hydrogen bond donor than the corresponding amide N-H. Conversely, the thiocarbonyl sulfur is a weaker hydrogen bond acceptor than the carbonyl oxygen. nih.gov This change can fundamentally alter the hydrogen bonding patterns with a target receptor, potentially leading to increased affinity or improved selectivity.

Lipophilicity and Permeability: The replacement of an oxygen atom with a larger, less electronegative sulfur atom generally increases the lipophilicity of the molecule. This can enhance membrane permeability and bioavailability, which is particularly advantageous for macrocyclic peptides. nih.gov

Metabolic Stability: The thioamide bond can exhibit different metabolic stability compared to an amide bond. It can be more resistant to cleavage by certain proteases, which can prolong the in vivo half-life of a drug. nih.gov

General knowledge of the SAR of benzimidazole and azabenzimidazole derivatives allows for postulation but lacks the specificity required for a scientifically rigorous article on 4-(7-Aza-2-benzimidazolyl)thiobenzamide. Research in the broader field of benzimidazoles indicates that substitutions on the benzimidazole core, particularly at the N-1, C-2, C-5, and C-6 positions, can significantly influence the biological activity of these compounds. The introduction of the 7-aza group into the benzimidazole ring is known to modulate the electronic properties and potential for hydrogen bonding, which can impact target binding and pharmacokinetic properties.

Without access to specific experimental data for the this compound scaffold, any discussion on its key pharmacophoric features and the elucidation of its active sites would be speculative. Typically, identifying pharmacophoric features involves comparing the structures and biological activities of a series of related compounds. This analysis helps in identifying the essential structural motifs required for biological activity, such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers.

Similarly, understanding the optimal substitution patterns for efficacy would require data from various analogs of this compound with different substituents at various positions on both the azabenzimidazole and the thiobenzamide rings. Such studies would reveal which substitutions enhance activity, selectivity, and metabolic stability.

Given the lack of specific information on this compound in the available literature, a detailed article on its structure-activity relationship, as outlined in the user's request, cannot be generated at this time. Further research and access to the cited literature or other specific studies on this compound are necessary to provide a comprehensive and accurate analysis.

Computational Approaches in 4 7 Aza 2 Benzimidazolyl Thiobenzamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Further research and publication of studies specifically investigating "4-(7-Aza-2-benzimidazolyl)thiobenzamide" would be required to populate these areas of inquiry.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial in understanding how the chemical structure of a compound influences its biological activity. scirp.orgnih.gov The primary goal of QSAR studies is to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov This relationship is then used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

For benzimidazole (B57391) derivatives, a class of compounds to which this compound belongs, numerous QSAR models have been developed to predict a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. scirp.orgnih.govresearchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.

The development process typically involves:

Data Set Selection: A series of structurally related benzimidazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods are employed to select the most relevant descriptors and to generate a mathematical equation that best correlates these descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

Descriptors and Statistical Methods in QSAR for Benzimidazole Derivatives

The success of a QSAR model heavily relies on the choice of molecular descriptors and the statistical methods used for its development. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For benzimidazole derivatives, a diverse range of descriptors has been utilized to capture the nuances of their chemical features. nih.gov

Commonly Used Descriptors for Benzimidazole Derivatives:

Descriptor CategoryExamplesDescription
Physicochemical LogP, Molar Refractivity (MR), Topological Polar Surface Area (TPSA)Describe the lipophilicity, bulkiness, and polarity of the molecule.
Electronic HOMO and LUMO energies, Dipole Moment, Atomic ChargesQuantify the electronic properties and reactivity of the molecule.
Steric Molecular Weight (MW), Volume, Surface AreaRepresent the size and shape of the molecule.
Topological Connectivity Indices, Wiener Index, Randic IndexDescribe the atomic connectivity and branching of the molecule.
Quantum Chemical Electronic Energy, Gap Energy (ΔE), Chemical Hardness (η)Derived from quantum mechanical calculations and provide detailed electronic information. scirp.org

Statistical Methods in QSAR:

Various statistical techniques are employed to build the QSAR models. The choice of method depends on the nature of the data and the complexity of the relationship between the descriptors and the biological activity.

Multiple Linear Regression (MLR): This is one of the most common methods used to establish a linear relationship between a dependent variable (biological activity) and a set of independent variables (descriptors). nih.gov

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. nih.gov

k-Nearest Neighbors (kNN): This is a non-linear method that predicts the activity of a compound based on the activities of its nearest neighbors in the descriptor space.

Artificial Neural Networks (ANN): ANNs are powerful machine learning algorithms capable of modeling complex non-linear relationships between descriptors and activity.

The quality of a QSAR model is assessed using several statistical parameters, as shown in the table below.

Key Statistical Parameters for QSAR Model Validation:

ParameterDescription
r² (Coefficient of Determination) Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit.
q² (Cross-validated r²) A measure of the predictive ability of the model, determined through internal validation techniques like leave-one-out (LOO) cross-validation.
F-test (Fischer's value) Represents the statistical significance of the model.
Standard Error of Estimate (SEE) Measures the deviation of the predicted values from the experimental values.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govsemanticscholar.org For this compound and related compounds, MD simulations provide detailed insights into their conformational flexibility and their interactions with biological targets such as proteins or enzymes. nih.govnih.gov

The process of an MD simulation involves:

System Setup: A 3D model of the molecule (ligand) and its biological target (receptor) is prepared, often from experimental data like X-ray crystallography or through homology modeling. The complex is then placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Energy Minimization: The initial structure is optimized to remove any steric clashes or unfavorable geometries.

Simulation Run: The system is gradually heated to a physiological temperature and then simulated for a certain period, typically nanoseconds to microseconds. The trajectory of each atom is calculated by solving Newton's equations of motion.

Trajectory Analysis: The resulting trajectory is a movie-like file that shows the movement of all atoms over time. This trajectory is then analyzed to understand various aspects of the system's dynamics.

Applications of MD Simulations in Benzimidazole Research:

Conformational Analysis: MD simulations can explore the different conformations that this compound can adopt in solution or when bound to a receptor. This is crucial as the biological activity of a molecule is often dependent on its 3D shape.

Binding Mode Analysis: By simulating the ligand-receptor complex, researchers can identify the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. nih.gov

Stability of the Ligand-Receptor Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is often calculated to assess the stability of the complex. A stable RMSD profile suggests a stable binding mode. nih.govsemanticscholar.org

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand to its target, providing a quantitative measure of the binding affinity. samipubco.com

The insights gained from MD simulations are invaluable for understanding the molecular basis of action of this compound and for guiding the design of new derivatives with improved binding affinity and selectivity. nih.gov

Advanced Research Directions and Future Perspectives

Development of Next-Generation 4-(7-Aza-2-benzimidazolyl)thiobenzamide Analogues

The development of next-generation analogues of this compound is a key strategy to optimize its pharmacological profile. The benzimidazole (B57391) scaffold is a versatile platform for creating potent therapeutic agents. ontosight.ai By systematically modifying the core structure, researchers can fine-tune the compound's properties to improve potency, selectivity, and pharmacokinetic parameters.

Future research in this area will likely focus on several key modification strategies:

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzene ring of the thiobenzamide (B147508) moiety can significantly influence the compound's electronic properties and its interactions with biological targets.

Modification of the Thioamide Group: The thioamide group is a critical functional group that can be altered to modulate the compound's reactivity and metabolic stability. For instance, it could be replaced with other bioisosteres to explore different binding modes.

These synthetic endeavors will aim to generate a library of novel analogues for comprehensive structure-activity relationship (SAR) studies. Such studies are crucial for identifying compounds with enhanced therapeutic potential.

Table 1: Illustrative Examples of Potential Next-Generation Analogues and Their Research Focus

Analogue NameStructural ModificationPrimary Research Focus
4-(5-Fluoro-7-Aza-2-benzimidazolyl)thiobenzamideAddition of a fluorine atom to the aza-benzimidazole ringEnhancing metabolic stability and target binding affinity
N-Methyl-4-(7-Aza-2-benzimidazolyl)thiobenzamideMethylation of the thioamide nitrogenImproving cell permeability and pharmacokinetic profile
4-(7-Aza-2-benzimidazolyl)benzamideReplacement of the sulfur atom with oxygen in the thioamide groupInvestigating the role of the thiocarbonyl group in biological activity

Exploration of Novel Biological Targets for this compound

While the initial therapeutic applications of this compound may be in a specific area, its structural motifs suggest a broader potential across various disease contexts. Benzimidazole derivatives are known to interact with a wide array of biological targets, including enzymes and receptors. researchgate.netresearchgate.net Similarly, thiobenzamides have been studied for their potential biological activities. ontosight.ai

Future research should, therefore, involve comprehensive screening of this compound and its analogues against a diverse panel of biological targets. This could unveil novel therapeutic opportunities. Potential areas of exploration include:

Kinase Inhibition: Aza-benzimidazole derivatives have been identified as potent inhibitors of various kinases, such as TBK1/IKKε, which are implicated in cancer and inflammatory diseases. nih.gov Screening against a kinome panel could identify specific cancer-related kinases that are modulated by this compound.

Antimicrobial Activity: The benzimidazole scaffold is a component of several antimicrobial agents. nih.gov Investigating the efficacy of this compound against a range of bacterial and fungal pathogens could lead to the development of new anti-infective therapies.

Antiparasitic Applications: Benzimidazoles are well-established as anthelmintic drugs. isca.me Exploring the activity of this compound against various parasites could address the ongoing need for new antiparasitic treatments.

Enzyme Inhibition: Thiobenzamide and its metabolites are known to covalently bind to various cellular proteins, suggesting the potential for enzyme inhibition. nih.gov Identifying specific enzyme targets could elucidate the compound's mechanism of action and reveal new therapeutic pathways.

Table 2: Potential Novel Biological Targets and Associated Therapeutic Areas

Potential Biological TargetTherapeutic AreaRationale for Exploration
Tyrosine KinasesOncologyAza-benzimidazole scaffold is a known kinase inhibitor motif. nih.gov
Bacterial DNA GyraseInfectious DiseasesBenzimidazoles have shown antimicrobial properties. nih.gov
Parasitic TubulinParasitic DiseasesBenzimidazoles are effective anthelmintics that target tubulin. isca.me
Cysteine ProteasesVarious DiseasesThe thioamide moiety may interact with the active site of these enzymes.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. rsc.org These computational tools can accelerate the identification and optimization of drug candidates by analyzing vast datasets and predicting molecular properties.

In the context of this compound research, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for benzimidazole and thiobenzamide derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues. This can help prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties based on the this compound scaffold. This can lead to the discovery of compounds with novel chemical structures and improved efficacy.

Target Identification: AI can analyze biological data to identify potential new targets for this compound, expanding its therapeutic potential.

The use of AI and ML will undoubtedly expedite the journey from initial hit compound to a viable drug candidate, making the research process more efficient and cost-effective.

Sustainable and Green Synthetic Methodologies for this compound Production

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. The development of sustainable and eco-friendly synthetic routes for this compound is, therefore, a critical area of future research.

Key approaches to achieving greener synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of benzimidazole derivatives. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, can substantially reduce the environmental footprint of the synthesis process.

Catalytic Methods: Employing efficient catalysts can enable reactions to proceed under milder conditions and with higher atom economy, minimizing waste generation. rsc.org The development of novel catalytic systems for the synthesis of aza-benzimidazoles is an active area of research. rsc.orgacs.org

By embracing these green chemistry principles, the production of this compound and its analogues can be made more sustainable and economically viable in the long term.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Synthesis ParameterConventional MethodGreen/Sustainable Method
Energy Source Conventional heating (oil bath)Microwave irradiation nih.gov
Solvent Chlorinated or other volatile organic solventsWater, ethanol, or solvent-free conditions nih.gov
Catalyst Stoichiometric reagentsRecyclable catalysts, biocatalysts
Reaction Time Several hours to daysMinutes to a few hours nih.gov
Waste Generation HighMinimized

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(7-Aza-2-benzimidazolyl)thiobenzamide, and how can structural purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiobenzamide derivatives with 7-aza-benzimidazole precursors under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like p-toluenesulfonic acid . Structural validation requires multi-spectral analysis:

  • 1H/13C NMR : Confirm aromatic proton environments and carbon backbone .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (e.g., ±0.3% tolerance) .

Q. How can researchers optimize reaction yields for this compound under varying conditions?

  • Methodological Answer : Employ a factorial design to test variables such as temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (5–15 mol%). For example, a 2^3 factorial design can identify interactions between variables and prioritize high-yield conditions (e.g., 95% yield at 100°C in DMF with 10 mol% catalyst) .

Q. What spectroscopic techniques are critical for distinguishing thiobenzamide derivatives from analogous structures?

  • Methodological Answer :

  • FT-IR : Identify thioamide (C=S) stretches at ~1250–1050 cm⁻¹ and benzimidazole N-H stretches at ~3400 cm⁻¹ .
  • UV-Vis : Monitor π→π* transitions in the benzimidazole ring (λmax ~270–300 nm) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound against specific targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with enzymes like topoisomerase II or tubulin. Compare docking scores (e.g., −9.2 kcal/mol for tubulin) with known inhibitors. Validate via in vitro assays (e.g., IC50 values in cancer cell lines) .

Q. What strategies resolve contradictions in observed vs. theoretical reactivity data for this compound?

  • Methodological Answer : Apply multivariate analysis to reconcile discrepancies:

  • Principal Component Analysis (PCA) : Reduce variables (e.g., solvent, temperature) to dominant factors affecting reactivity.
  • Kinetic Studies : Measure rate constants under controlled conditions to isolate competing mechanisms (e.g., nucleophilic vs. electrophilic pathways) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What advanced reactor designs improve scalability for synthesizing this compound?

  • Methodological Answer : Utilize continuous-flow reactors with in-line analytics (e.g., HPLC) to maintain steady-state conditions. Parameters include:

  • Residence Time : 30–60 minutes for complete conversion.
  • Mixing Efficiency : Optimize using CFD simulations to prevent hot spots .

Key Considerations for Researchers

  • Theoretical Frameworks : Align experimental designs with hypotheses rooted in reaction mechanisms (e.g., SNAr vs. radical pathways) .
  • Data Integrity : Use encrypted chemical software (e.g., ChemAxon) for reproducible data management .
  • Comparative Analysis : Benchmark results against structurally similar benzimidazole-thiadiazole hybrids to identify SAR trends .

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